molecular formula C6H10ClF2NO2 B15306147 4,4-Difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride

4,4-Difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B15306147
M. Wt: 201.60 g/mol
InChI Key: FQQRGXYDZIFUCL-UHFFFAOYSA-N
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Description

4,4-Difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H10ClF2NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride typically involves the fluorination of a pyrrolidine derivative. One common method includes the reaction of 3-methylpyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the difluoro groups. The resulting intermediate is then subjected to carboxylation and subsequent treatment with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

4,4-Difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The difluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Methylpyrrolidine: Lacks the difluoro groups, resulting in different chemical properties.

    4,4-Difluoropyrrolidine: Similar fluorination but lacks the carboxylic acid group.

    Pyrrolidine-3-carboxylic acid: Lacks the difluoro and methyl groups.

Uniqueness

4,4-Difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride is unique due to the presence of both difluoro and methyl groups, which can significantly influence its chemical reactivity and biological activity. These structural features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H10ClF2NO2

Molecular Weight

201.60 g/mol

IUPAC Name

4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H9F2NO2.ClH/c1-5(4(10)11)2-9-3-6(5,7)8;/h9H,2-3H2,1H3,(H,10,11);1H

InChI Key

FQQRGXYDZIFUCL-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC1(F)F)C(=O)O.Cl

Origin of Product

United States

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